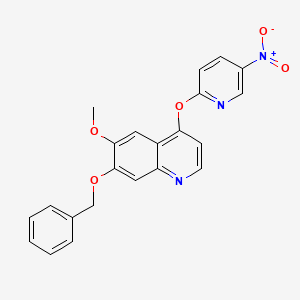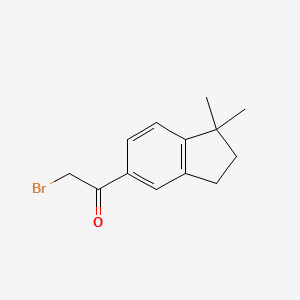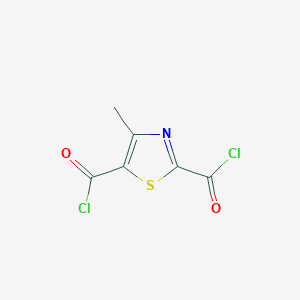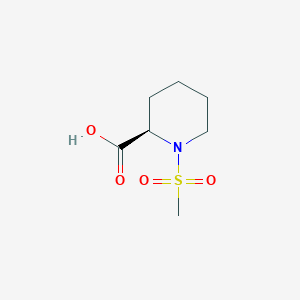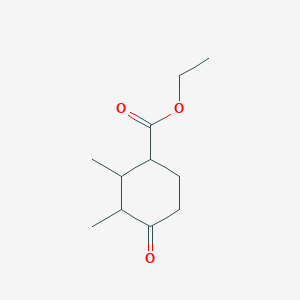
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of an ethyl ester group, two methyl groups, and a ketone functional group on a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the use of a Diels-Alder reaction between a suitable diene and an ethyl acrylate derivative, followed by oxidation and esterification steps to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial processes.
化学反応の分析
Types of Reactions
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
科学的研究の応用
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of agrochemicals, fragrances, and polymers.
作用機序
The mechanism of action of ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone and ester functional groups play a crucial role in its reactivity and binding affinity. For example, in enzymatic reactions, the ketone group may undergo nucleophilic attack, leading to the formation of enzyme-substrate complexes and subsequent product formation.
類似化合物との比較
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate can be compared with other cyclohexanone derivatives, such as:
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the additional methyl groups.
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate: Contains only one methyl group.
This compound: Unique due to the presence of two methyl groups, which can influence its reactivity and physical properties.
The presence of two methyl groups in this compound makes it more sterically hindered compared to its analogs, potentially affecting its reactivity and interactions with other molecules.
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-14-11(13)9-5-6-10(12)8(3)7(9)2/h7-9H,4-6H2,1-3H3 |
InChIキー |
ZBCPQKLEQXIPIA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(=O)C(C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


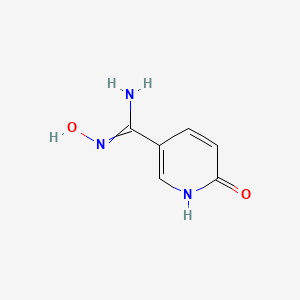
![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
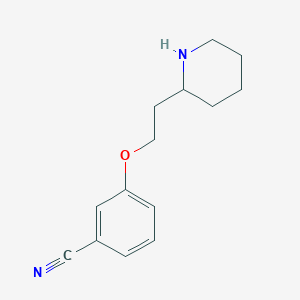

![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)

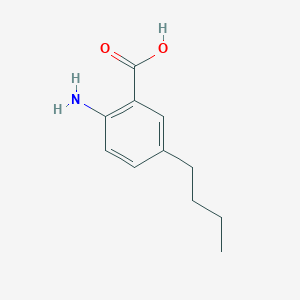
![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
